GSK‑3β Inhibition: Comparable IC₅₀ to Manzamine A, Markedly Superior to Bulkier 9‑N‑Alkyl Analogues
In the seminal SAR study by Hamann et al., 9‑N‑ethyl‑8‑ethoxy‑manzamine A (compound 5) inhibited human GSK‑3β with an IC₅₀ of 10.4 µM, essentially equipotent to the parent alkaloid manzamine A (IC₅₀ = 10.2 µM) and within the same micromolar range [1]. In contrast, the 9‑N‑isobutyl‑8‑isobutyloxy analogue (compound 6) retained only 24.2% inhibition at 25 µM, demonstrating that the steric bulk of the substituents is a critical determinant of activity [1]. The 8‑hydroxymanzamine A (compound 1) was more potent (IC₅₀ = 4.8 µM), while the 9‑N‑methyl‑8‑methoxy analogue (compound 4) lacked sufficient material for IC₅₀ determination [1].
| Evidence Dimension | GSK‑3β inhibitory activity (IC₅₀ and % inhibition at 25 µM) |
|---|---|
| Target Compound Data | IC₅₀ = 10.4 µM; 78.0% inhibition at 25 µM |
| Comparator Or Baseline | Manzamine A: IC₅₀ = 10.2 µM; 73.2% inhibition. 8‑Hydroxymanzamine A: IC₅₀ = 4.8 µM; 86.7% inhibition. 9‑N‑Isobutyl‑8‑isobutyloxy‑manzamine A (compound 6): 24.2% inhibition (IC₅₀ not determined). |
| Quantified Difference | IC₅₀ 10.4 vs. 10.2 µM (within 2% of parent); 4.8‑fold greater inhibition than compound 6 at 25 µM. |
| Conditions | Recombinant human GSK‑3β; enzyme assay with ATP concentration up to 100 µM as described in J. Nat. Prod. 2007. |
Why This Matters
For researchers studying GSK‑3β‑dependent tau hyperphosphorylation, this compound offers potency indistinguishable from manzamine A while providing a distinct 9‑N/8‑O substitution pattern that can be exploited for SAR expansion or probe design.
- [1] Hamann, M. et al. J. Nat. Prod. 2007, 70 (9), 1397–1405. doi:10.1021/np060092r. View Source
